N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a chromenyl phenoxy moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl phenoxy intermediate: This step involves the reaction of 8-methoxy-2-oxo-2H-chromene with a suitable phenol derivative under acidic or basic conditions.
Introduction of the hydroxy-methylpentan-2-yl group: This can be achieved through a series of reactions, including alkylation and hydroxylation, to introduce the desired substituent.
Coupling of the intermediates: The final step involves coupling the chromenyl phenoxy intermediate with the hydroxy-methylpentan-2-yl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving hydroxy and methoxy groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE: shares similarities with other chromenyl phenoxy compounds, such as:
Uniqueness
The uniqueness of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H27NO6/c1-4-15(2)20(13-26)25-22(27)14-30-18-10-8-16(9-11-18)19-12-17-6-5-7-21(29-3)23(17)31-24(19)28/h5-12,15,20,26H,4,13-14H2,1-3H3,(H,25,27)/t15?,20-/m0/s1 |
InChI Key |
CVEUEMQZCIYVIO-MBABXSBOSA-N |
Isomeric SMILES |
CCC(C)[C@H](CO)NC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Canonical SMILES |
CCC(C)C(CO)NC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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